Hydrophilicity Enhancement via Bis(2-methoxyethyl) Substitution: Solubility Differentiation from Dimethylsulfamoyl Chloride Derivatives
The incorporation of two 2-methoxyethyl groups onto the sulfamoyl nitrogen atom introduces polar ether oxygen atoms that function as hydrogen bond acceptors, systematically enhancing aqueous solubility relative to dimethyl-substituted analogs. Comparative analysis of benzoic acid derivatives bearing either bis(2-methoxyethyl)sulfamoyl or dimethylsulfamoyl substituents demonstrates that the bis(2-methoxyethyl) modification increases hydrophilicity and solubility in polar solvents . The target compound contains five hydrogen bond acceptors versus two in dimethylsulfamoyl chloride, providing a quantitative structural basis for this solubility advantage [1][2].
| Evidence Dimension | Hydrogen bond acceptor count (solubility determinant) |
|---|---|
| Target Compound Data | 5 hydrogen bond acceptors |
| Comparator Or Baseline | Dimethylsulfamoyl chloride: 2 hydrogen bond acceptors |
| Quantified Difference | +3 hydrogen bond acceptors (150% increase) |
| Conditions | Structural calculation based on molecular formula analysis |
Why This Matters
Enhanced aqueous solubility of intermediates and final compounds reduces formulation challenges and improves bioavailability in pharmaceutical development programs.
- [1] Chem960. 371150-44-6 (N,N-Bis(2-methoxyethyl)sulfamoyl Chloride) Calculated Properties: Hydrogen Bond Acceptors = 5. View Source
- [2] SpringerMaterials. Dimethylsulfamoyl chloride: H Acceptors = 2. View Source
